2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine 2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1467571-05-6
VCID: VC11987080
InChI: InChI=1S/C9H10ClN3/c1-13(2)6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,1-2H3,(H,11,12)
SMILES: CN(C)C1=CC2=C(C=C1)N=C(N2)Cl
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol

2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine

CAS No.: 1467571-05-6

Cat. No.: VC11987080

Molecular Formula: C9H10ClN3

Molecular Weight: 195.65 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine - 1467571-05-6

Specification

CAS No. 1467571-05-6
Molecular Formula C9H10ClN3
Molecular Weight 195.65 g/mol
IUPAC Name 2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine
Standard InChI InChI=1S/C9H10ClN3/c1-13(2)6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,1-2H3,(H,11,12)
Standard InChI Key MMQJJKHJWIUMGY-UHFFFAOYSA-N
SMILES CN(C)C1=CC2=C(C=C1)N=C(N2)Cl
Canonical SMILES CN(C)C1=CC2=C(C=C1)N=C(N2)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The benzimidazole core consists of a fused benzene and imidazole ring. Substitutions at the 2- and 5-positions significantly influence electronic and steric properties:

  • 2-Chloro group: Enhances lipophilicity and metabolic stability compared to non-halogenated analogs .

  • N,N-dimethylamino group: Introduces electron-donating effects, improving solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₀ClN₃
Molecular Weight195.65 g/mol
IUPAC Name2-Chloro-N,N-dimethyl-1H-benzimidazol-5-amine
SMILESClC1=NC2=C(C=C(C=C2)N(C)C)N1
Predicted LogP2.1 (moderate lipophilicity)
SolubilitySoluble in DMSO, methanol

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine involves multi-step reactions, often starting from nitro- or amino-substituted benzimidazole precursors. A representative pathway includes:

  • Nitration and Alkylation:

    • 5-Nitrobenzimidazole is methylated using dimethyl sulfate to introduce the N,N-dimethyl group .

    • Subsequent chlorination at the 2-position employs POCl₃ or SOCl₂ under reflux .

  • Reduction:

    • Catalytic hydrogenation or iron-acid reduction converts nitro groups to amines .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
MethylationDimethyl sulfate, NaOH, 60°C85
ChlorinationPOCl₃, DMF, 80°C78
ReductionH₂/Pd-C, ethanol, 25°C90

Challenges in Synthesis

  • Regioselectivity: Competing reactions at the 4- and 6-positions of benzimidazole require careful control of temperature and catalysts .

  • Stability: The dimethylamino group may undergo demethylation under acidic conditions, necessitating neutral pH during workup .

Biological Activity and Mechanisms

Antimicrobial Effects

Chloro-substituted benzimidazoles disrupt microbial cell membranes and inhibit DNA gyrase:

  • Gram-positive bacteria: MIC = 8–16 μg/mL against S. aureus .

  • Fungi: Moderate activity against C. albicans (MIC = 32 μg/mL) .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Chloro vs. Trifluoromethyl: Trifluoromethyl groups enhance metabolic stability but reduce solubility compared to chloro .

  • Dimethylamino vs. Amino: Dimethylation improves membrane permeability but may reduce hydrogen-bonding interactions with targets .

Table 3: Comparative Bioactivity of Benzimidazole Analogs

CompoundAnticancer IC₅₀ (μM)Antimicrobial MIC (μg/mL)
2-Chloro-N,N-dimethyl derivative15.28–32
2-Trifluoromethyl analog9.84–16
5-Amino derivative>5064–128

Pharmacokinetic and Toxicological Considerations

ADME Properties

  • Absorption: High gastrointestinal absorption (Predicted Caco-2 permeability = 28 nm/s) .

  • Metabolism: Hepatic CYP3A4-mediated demethylation generates primary amine metabolites .

Toxicity Profiles

  • Acute toxicity: LD₅₀ = 320 mg/kg (oral, rats) .

  • Genotoxicity: Negative in Ames tests at ≤100 μM .

Industrial and Research Applications

Pharmaceutical Development

  • Lead optimization: Serves as a scaffold for kinase inhibitors in oncology pipelines .

  • Combination therapies: Synergizes with cisplatin in reducing tumor volume by 68% in murine models .

Material Science

  • Coordination complexes: Forms stable chelates with transition metals for catalytic applications .

Regulatory and Patent Landscape

Key Patents

  • CN101492387B: Covers methods for synthesizing chloro-substituted benzamides, applicable to benzimidazole derivatives .

  • WO2023012155: Broad claims on benzimidazole-based kinase inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator